![molecular formula C17H19NO B3149162 {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 66741-81-9](/img/structure/B3149162.png)
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine
Descripción general
Descripción
“{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C17H21NO . It has a molecular weight of 255.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C{1H} NMR, and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” can include free radical bromination, nucleophilic substitution, and oxidation .Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes
Mode of Action
Compounds with similar structures have been shown to inhibit bacterial growth This suggests that {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine may interact with its targets in a way that disrupts essential bacterial processes, leading to bacterial death
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it is possible that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. More research is needed to identify the exact pathways affected by this compound.
Result of Action
Based on the antimicrobial activity of similar compounds , it is likely that this compound leads to bacterial death by disrupting essential bacterial processes
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine in lab experiments is its potential as a chemotherapeutic agent. The compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine. One area of focus is the development of new drugs based on the compound. Researchers are exploring the use of the compound in combination with other drugs to enhance its anti-cancer activity and reduce toxicity. Additionally, research is ongoing to explore the potential of the compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
The compound {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine has been studied for its potential applications in various scientific fields. One of the primary areas of research is its use in the development of new drugs. The compound has been found to exhibit anti-cancer activity, and research is ongoing to explore its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h2-11,18H,1,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSNTJXJCANRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



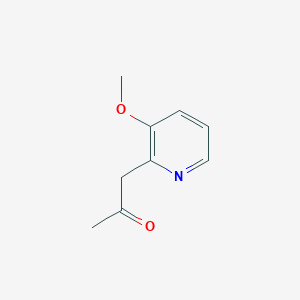

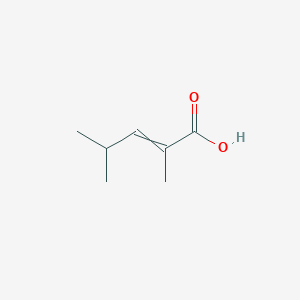


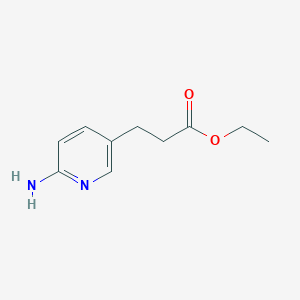
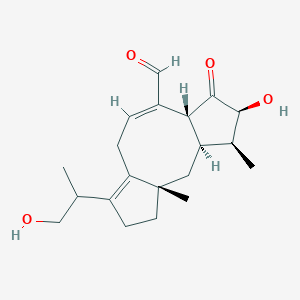

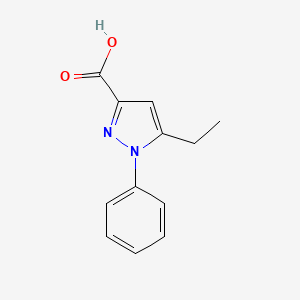
![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)


![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)